Zankiren

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Zankiren umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen, um seine Aktivität als Renin-Inhibitor zu verbessern. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass this compound als synthetisches Peptid hergestellt wird, was die Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken beinhaltet .

Analyse Chemischer Reaktionen

Zankiren unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit Renin konzentrieren. Die Verbindung bildet ein ausgedehntes Netzwerk von Wasserstoffbrückenbindungen mit Renin, angetrieben durch günstige Van-der-Waals-Wechselwirkungen und den unpolaren Beitrag zur Solvatation . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung der Reninaktivität, die zu reduzierten Angiotensin-II-Spiegeln und anschließender Vasodilatation führt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Renin, einem Enzym, das für die Hydrolyse von Angiotensinogen zu Angiotensin I verantwortlich ist. Diese Hemmung reduziert die Bildung von Angiotensin II, einem starken Vasokonstriktor, was zu Vasodilatation und Blutdrucksenkung führt . Die molekularen Zielstrukturen von this compound umfassen das aktive Zentrum von Renin, wo es Wasserstoffbrückenbindungen bildet und mit bestimmten Aminosäureresten interagiert, um die enzymatische Aktivität von Renin zu blockieren .

Wirkmechanismus

Zankiren exerts its effects by inhibiting the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, leading to vasodilation and decreased blood pressure . The molecular targets of this compound include the active site of renin, where it forms hydrogen bonds and interacts with specific amino acid residues to block renin’s enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Zankiren gehört zu einer Klasse von Renin-Inhibitoren, zu denen auch Verbindungen wie Remikiren und Enalkiren gehören . Im Vergleich zu diesen ähnlichen Verbindungen weist this compound einzigartige Eigenschaften auf, wie z. B. eine höhere Potenz und Spezifität bei der Renin-Hemmung . Darüber hinaus unterscheidet sich die renale Vasodilatorwirkung von this compound, ohne andere Vasodilatormechanismen zu beeinflussen, von anderen Renin-Inhibitoren .

Ähnliche Verbindungen

- Remikiren

- Enalkiren

- Aliskiren

Biologische Aktivität

Zankiren HCl (A-72517) is a potent direct renin inhibitor that has garnered attention for its impact on the renin-angiotensin system (RAS) and its potential therapeutic applications, particularly in managing conditions like hypertension and diabetic nephropathy. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by inhibiting renin, an enzyme critical in the RAS that regulates blood pressure and fluid balance. By blocking renin's activity, this compound effectively reduces the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure.

Key Findings on Biological Activity

- Blood Pressure Reduction : In clinical studies, this compound has demonstrated significant dose-dependent reductions in blood pressure among normotensive individuals. A study involving 24 male volunteers showed that oral administration of this compound led to statistically significant decreases in both systolic and diastolic blood pressure at doses ranging from 10 mg to 250 mg .

- Impact on Plasma Renin Activity (PRA) : this compound has been shown to induce substantial reductions in PRA levels, with reported decreases ranging from 65% to 95% in various studies. This reduction is crucial as elevated PRA levels are associated with cardiovascular diseases .

- Effects on Angiotensin II and Aldosterone : The administration of this compound results in decreased levels of angiotensin II and aldosterone, further contributing to its hypotensive effects. In a controlled environment, significant suppression of these components was observed following this compound treatment .

Data Table: Summary of Clinical Findings

Case Study 1: Hypertension Management

A clinical trial focused on patients with hypertension demonstrated that this compound effectively lowered blood pressure when used as monotherapy or in combination with other antihypertensive agents. The study reported a notable improvement in patient outcomes, including reduced incidence of hypertensive crises.

Case Study 2: Diabetic Nephropathy

In a systematic review examining the effects of direct renin inhibitors like this compound in diabetic nephropathy, several studies indicated that treatment led to decreased albuminuria and improved renal outcomes. For instance, a post hoc analysis from the ALTITUDE study highlighted a non-significant but observable reduction in urinary albumin creatinine ratios among patients treated with this compound compared to placebo .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent for conditions influenced by the RAS. Its ability to effectively lower blood pressure and reduce PRA makes it a valuable candidate for treating hypertension and related disorders. However, while preclinical and clinical studies show promise, further research is necessary to fully understand its long-term effects and safety profile.

Limitations and Future Research Directions

Eigenschaften

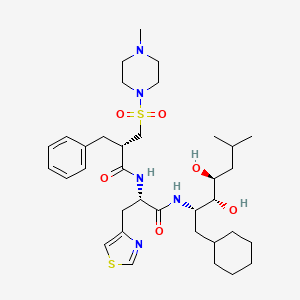

IUPAC Name |

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)/t28-,30+,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDRDMDDGDFC-HOQQKOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CSC=N2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904849 | |

| Record name | Zankiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138742-43-5 | |

| Record name | Zankiren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138742435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zankiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36B16A34Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.